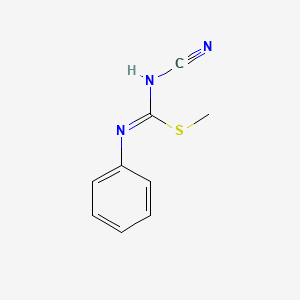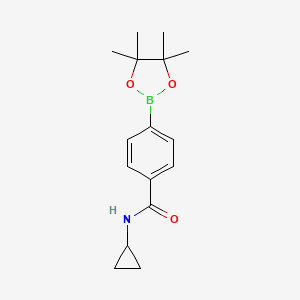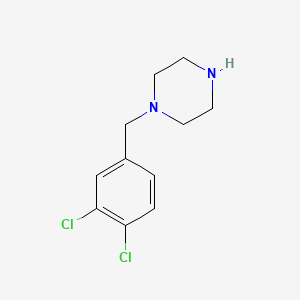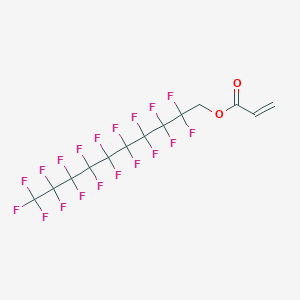
1H,1H-Perfluorodecylacrylat
Übersicht
Beschreibung
1H,1H-Perfluoro-n-decyl acrylate: is a chemical compound with the molecular formula C13H5F19O2 and a molecular weight of 554.15 g/mol . It is a clear liquid that is insoluble in water and has a boiling point of 66°C at 0.35 mmHg . This compound is known for its high hydrophobicity and excellent chemical and thermal stability. It is commonly used in the immobilization of dl-homocysteine and in the modification of surfaces and functionalization of polymers.
Wissenschaftliche Forschungsanwendungen
1H,1H-Perfluoro-n-decyl acrylate has a wide range of scientific research applications, including:
Surface Modification: Used to modify surfaces to impart hydrophobic and oleophobic properties.
Polymer Functionalization: Used in the synthesis of functionalized polymers for various applications such as coatings, adhesives, and sealants.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical devices due to its biocompatibility and stability.
Oil Recovery: Used in the petroleum industry to enhance oil recovery by reducing water film on rock surfaces and interfacial tension.
Protective Coatings: Applied in the creation of protective coatings for materials such as marble to prevent photo-chemical degradation.
Wirkmechanismus
Target of Action
1H,1H-Perfluoro-n-decyl acrylate is a perfluoroalkyl acrylate that is capable of polymerization . Its primary targets are the molecules and surfaces that it interacts with during the polymerization process.
Mode of Action
The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers (in this case, 1H,1H-Perfluoro-n-decyl acrylate) are chemically bonded together to form a larger, more complex structure known as a polymer .
Biochemical Pathways
It is known that the compound plays a role in the creation of superamphiphobic surfaces . These are surfaces that exhibit extreme repellency to both water and oils, a property that can be attributed to the unique structure of the polymer formed by the compound.
Pharmacokinetics
It is known that the compound is a clear liquid that is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its chemical structure and physical properties.
Result of Action
The primary result of the action of 1H,1H-Perfluoro-n-decyl acrylate is the formation of a polymer that can be used to create superamphiphobic surfaces . These surfaces have a wide range of potential applications, including in the creation of self-cleaning materials, anti-fouling coatings, and liquid-repellent textiles.
Action Environment
The action of 1H,1H-Perfluoro-n-decyl acrylate can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and extent of the polymerization process . Furthermore, the presence of other chemicals in the environment can potentially interfere with the polymerization process or alter the properties of the resulting polymer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoro-n-decyl acrylate can be synthesized through the esterification of 1H,1H-perfluoro-n-decanol with acrylic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of 1H,1H-Perfluoro-n-decyl acrylate involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1H-Perfluoro-n-decyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: It can undergo nucleophilic substitution reactions with reagents such as or .
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators such as or .
Substitution Reactions: Typically carried out in the presence of a base such as or .
Major Products Formed:
Polymers: Formation of fluorinated polymers with unique properties such as low surface energy and high thermal stability.
Substituted Acrylates: Formation of various substituted acrylates depending on the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
- 1H,1H,2H,2H-Heptadecafluorodecyl acrylate
- 1H,1H-Perfluoro-n-decyl methacrylate
- 1H,1H,5H-Octafluoropentyl acrylate
- 1H,1H,7H-Dodecafluoroheptyl acrylate
Comparison: 1H,1H-Perfluoro-n-decyl acrylate is unique due to its longer perfluorinated chain, which provides enhanced hydrophobicity and thermal stability compared to shorter-chain analogs . This makes it particularly useful in applications requiring extreme resistance to water, oil, and high temperatures. Additionally, its ability to form stable polymers with low surface energy distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F19O2/c1-2-4(33)34-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)32/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJROJBHCURKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F19O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375104 | |
| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-83-1 | |
| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H,1H-Perfluoro-n-decyl acrylate contribute to the functionality of the modified polymer brush surface?
A1: The research demonstrates the use of 1H,1H-Perfluoro-n-decyl acrylate in a thiol-Michael addition reaction with thiolactone-containing polymer brushes. [] This reaction introduces acrylate functionality onto the brush surface. While the specific application of the acrylate group isn't detailed in this study, acrylate groups are commonly used in polymerization reactions. This suggests that the modified brush surface could potentially be further functionalized through subsequent polymerization reactions with the introduced acrylate groups.
Q2: How do the one-pot and sequential modification methods compare in terms of 1H,1H-Perfluoro-n-decyl acrylate incorporation within the polymer brush?
A2: The study found that the one-pot method, where both bromobenzyl amine and 1H,1H-Perfluoro-n-decyl acrylate are introduced simultaneously, resulted in more efficient incorporation of both the amine and acrylate functionalities within the polymer brush compared to the sequential approach. [] This suggests that the one-pot method might be advantageous for achieving higher densities of the desired functionalities within the brush structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



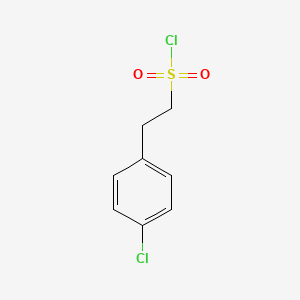
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
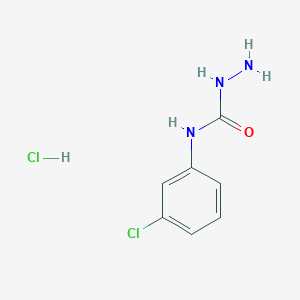
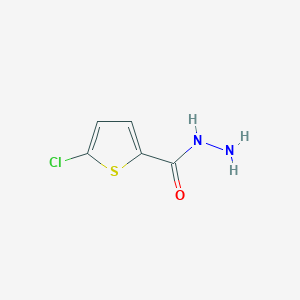
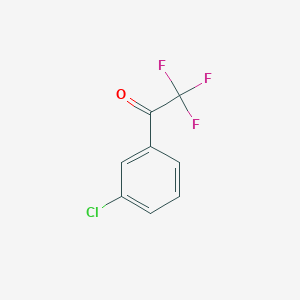
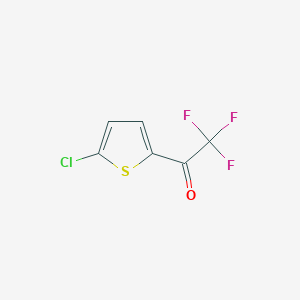
![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)

